

Application Note: Quantification of Tiglic Acid using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Tiglic acid*

Cat. No.: *B080960*

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Abstract

This application note details a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **tiglic acid**. The method is suitable for the analysis of **tiglic acid** in bulk materials and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1][2] This protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is an unsaturated monocarboxylic organic acid.[3][4] It is found in various natural sources, including croton oil and the defensive secretions of certain insects.[3][4] **Tiglic acid** and its esters are utilized as flavoring agents and in the manufacturing of perfumes.[4][5] Given its applications, a validated analytical method for the precise quantification of **tiglic acid** is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of organic acids due to its high resolution and sensitivity.[6] This document provides a detailed protocol for an isocratic RP-HPLC method with UV detection for the quantification of **tiglic acid**.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 stationary phase.

Parameter	Condition
HPLC System	Agilent 1200 Series or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	0.05M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection	UV at 215 nm
Run Time	10 minutes

- Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. The mobile phase is prepared by mixing 700 mL of the buffer with 300 mL of acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **tiglic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^{[1][2]}

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a standard solution of **tiglic acid**. The chromatograms indicated no interference from the diluent at the retention time of **tiglic acid**. The peak purity was also confirmed using a photodiode array (PDA) detector.

The linearity was assessed by analyzing six concentrations of **tiglic acid** ranging from 5 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	5 - 50 µg/mL
Regression Equation	$y = 45872x + 1253$
Correlation Coefficient (r^2)	0.9998

The accuracy of the method was determined by the standard addition method.[7] Known amounts of **tiglic acid** were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120%). The recovery for each level was calculated.

Spiked Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	16	15.89	99.31
100%	20	20.12	100.60
120%	24	23.85	99.38
Average % Recovery	99.76		

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8] Repeatability was determined by analyzing six replicate injections of a 20 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days.

Precision Type	n	Mean Peak Area	Standard Deviation	% RSD
Repeatability (Intra-day)	6	918540	7256	0.79
Intermediate Precision (Inter-day)	9	920110	11041	1.20

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

$$\text{LOD} = 3.3 * (\sigma / S) \quad \text{LOQ} = 10 * (\sigma / S)$$

Where:

- σ = the standard deviation of the y-intercepts of regression lines
- S = the slope of the calibration curve

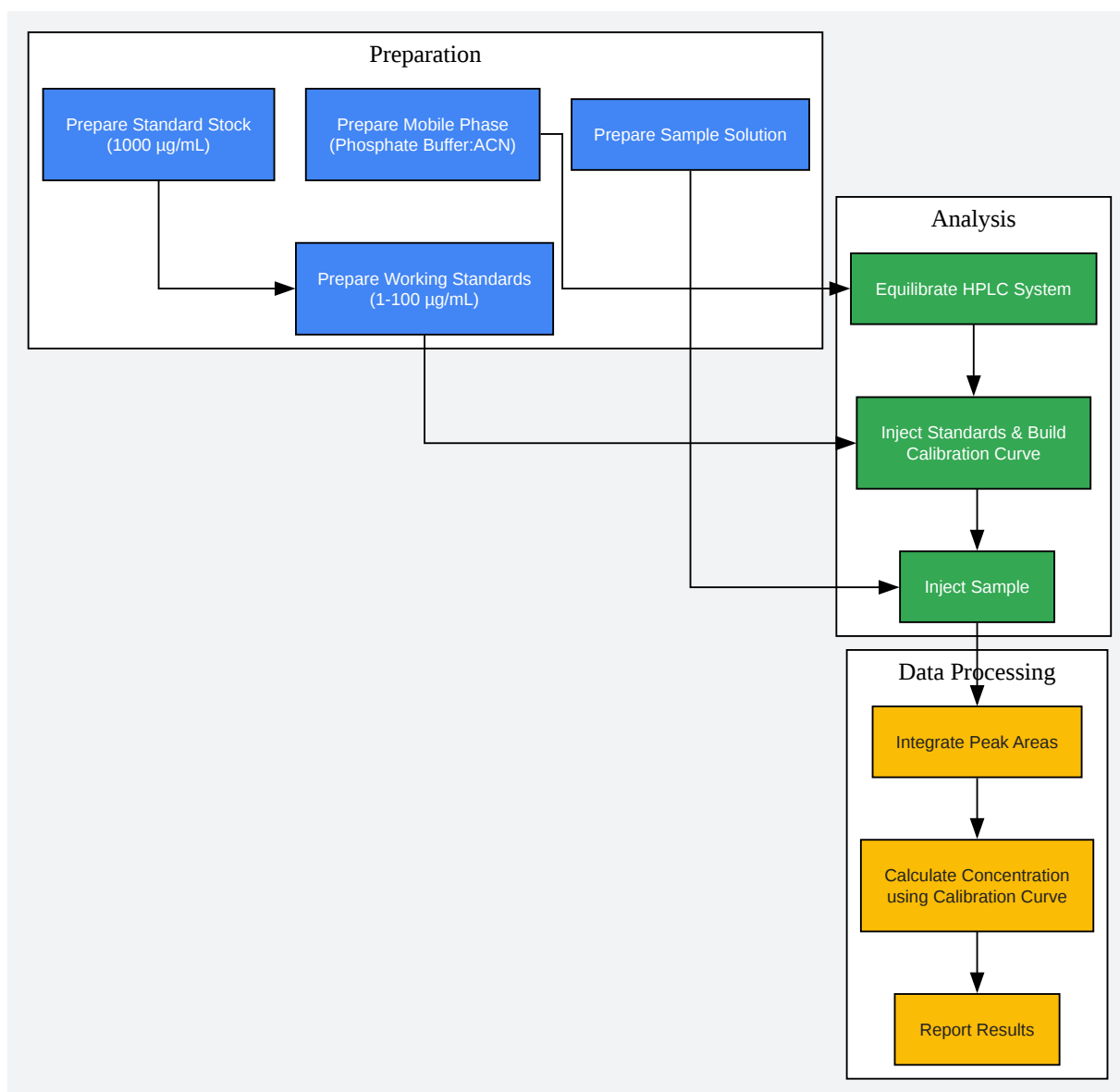
Parameter	Result
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL

Protocol: Quantification of Tiglic Acid in a Sample

- **Sample Preparation:** Accurately weigh a quantity of the sample expected to contain 100 mg of **tiglic acid** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
- **Dilution:** Pipette 1 mL of the filtered sample solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to obtain a theoretical concentration of 100 µg/mL.

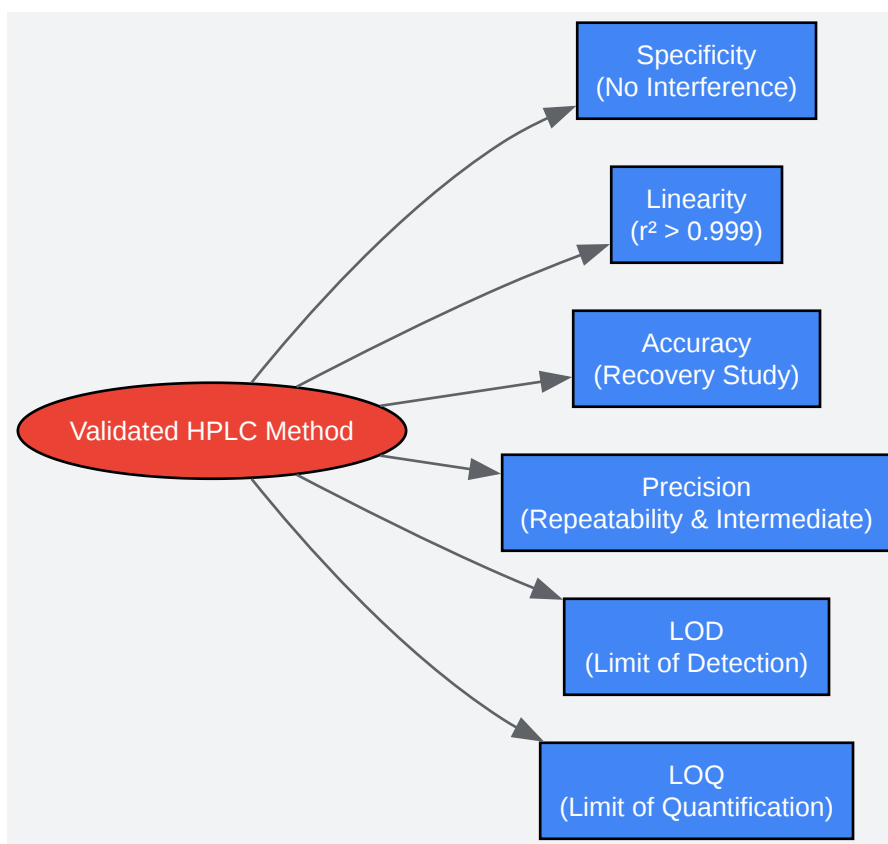
- Chromatographic Analysis: Inject 20 μL of the prepared sample solution into the HPLC system.
- Quantification: Record the peak area from the chromatogram. Calculate the concentration of **tiglic acid** in the sample using the regression equation derived from the calibration curve.

Visualization of Workflows



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Caption: Experimental workflow for the HPLC quantification of **tiglic acid**.



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Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of **tiglic acid**. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision. It is therefore deemed suitable for routine quality control analysis of **tiglic acid** in various sample matrices.

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